molecular formula C8H14O5 B3130571 1,2-O-Isopropylidene-b-L-lyxofuranose CAS No. 34370-92-8

1,2-O-Isopropylidene-b-L-lyxofuranose

Cat. No.: B3130571
CAS No.: 34370-92-8
M. Wt: 190.19 g/mol
InChI Key: JAUQZVBVVJJRKM-UHFFFAOYSA-N
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Description

1,2-O-Isopropylidene-b-L-lyxofuranose is a carbohydrate derivative frequently employed as a substrate for chemical synthesis in the pharmaceutical sector. It is known for its potential in the creation of therapeutic agents targeting cancer and inflammation. The compound has a molecular formula of C8H14O5 and a molecular weight of 190.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-O-Isopropylidene-b-L-lyxofuranose is synthesized through custom synthesis of an oligosaccharide. The synthesis involves fluorination at the 1 position and methylation at the 2 position . The product typically has a purity of 98% or higher .

Industrial Production Methods

The industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) workshops. These workshops are equipped to handle special types of reactions and maintain high standards of cleanliness, ranging from Class A to Class C. The production capacity can range from kilograms to metric tons, ensuring scalability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1,2-O-Isopropylidene-b-L-lyxofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: These can vary widely depending on the desired substitution, but common examples include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

1,2-O-Isopropylidene-b-L-lyxofuranose has notable potential in scientific research, particularly in the pharmaceutical sector. It is frequently employed as a substrate for chemical synthesis, aiding in the creation of therapeutic agents targeting cancer and inflammation. Its proven biological efficacy makes it a prime candidate for drug discovery and research.

Mechanism of Action

The mechanism of action of 1,2-O-Isopropylidene-b-L-lyxofuranose involves its interaction with specific molecular targets and pathways. While detailed mechanisms can vary, the compound’s fluorinated and methylated structure allows it to interact effectively with biological molecules, potentially inhibiting or modifying their activity. This interaction is crucial for its therapeutic effects, particularly in targeting cancer cells and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-O-Isopropylidene-b-D-xylofuranose: Another carbohydrate derivative with similar structural features.

    1,2-O-Isopropylidene-a-D-glucofuranose: A compound with a similar isopropylidene protective group but different sugar moiety.

    1,2-O-Isopropylidene-a-D-mannofuranose: Another isopropylidene-protected sugar with different stereochemistry.

Uniqueness

1,2-O-Isopropylidene-b-L-lyxofuranose stands out due to its specific fluorination and methylation, which enhance its stability and reactivity in chemical synthesis. These modifications make it particularly suitable for pharmaceutical applications, where precise control over molecular interactions is crucial .

Properties

IUPAC Name

5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUQZVBVVJJRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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